![molecular formula C8H6BrNO3 B14041663 methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)
methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the Vilsmeier-Haack reaction . This reaction starts with 4H-furo[3,2-b]pyrrole-5-carboxylate, which is then treated with a formylating agent to produce methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Subsequent bromination of this intermediate yields the desired product
Análisis De Reacciones Químicas
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents include formylating agents for the initial synthesis and brominating agents for the final step. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
Comparación Con Compuestos Similares
Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared to other compounds in the furo[3,2-b]pyrrole family, such as:
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have different substituents, leading to varied chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6BrNO3 |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |
Clave InChI |
SQJIVTFALTUOBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)C=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



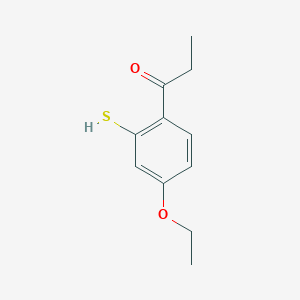
![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
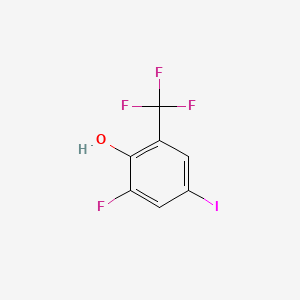
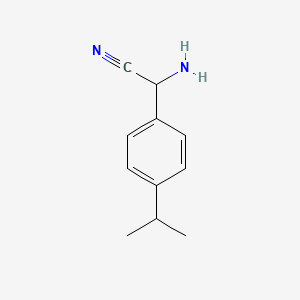
![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)

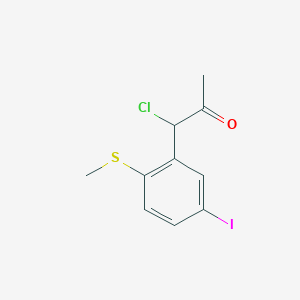
![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
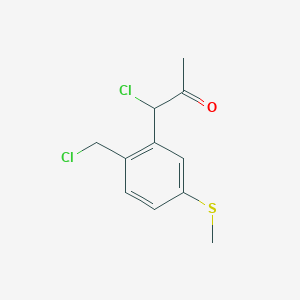
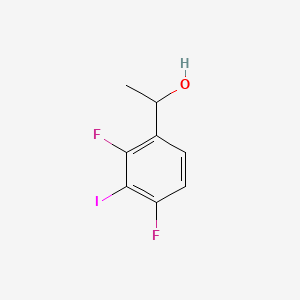

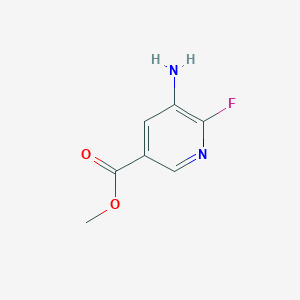
![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
